

experimental setup for reactions using 2-hydroxy-N,N-dimethylacetamide

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Compound of Interest

Compound Name: 2-hydroxy-N,N-dimethylacetamide

Cat. No.: B178382

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Application Notes and Protocols for 2-hydroxy-N,N-dimethylacetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-hydroxy-N,N-dimethylacetamide is a functionalized amide that holds potential as a versatile building block and ligand in various chemical applications. Its structure, featuring a primary alcohol and a tertiary amide, suggests utility in coordination chemistry, as a precursor in organic synthesis, and potentially in the formulation of pharmacologically active compounds. This document provides an overview of its potential applications, drawing parallels from structurally similar compounds, and offers detailed protocols for its synthesis and a potential application in solvent extraction.

Physicochemical Data

A summary of the key physicochemical properties of **2-hydroxy-N,N-dimethylacetamide** is provided below.

Property	Value	Reference
CAS Number	14658-93-6	[1]
Molecular Formula	C4H9NO2	[1]
Molecular Weight	103.12 g/mol	[1]
Appearance	Solid	[2]
InChI Key	JNQVLKWNKVMFBN-UHFFFAOYSA-N	[2]
SMILES	CN(C)C(=O)CO	[2]

Potential Applications

Based on the reactivity of analogous N,N-dialkyl-2-hydroxyacetamides, **2-hydroxy-N,N-dimethylacetamide** is a promising candidate for the following applications:

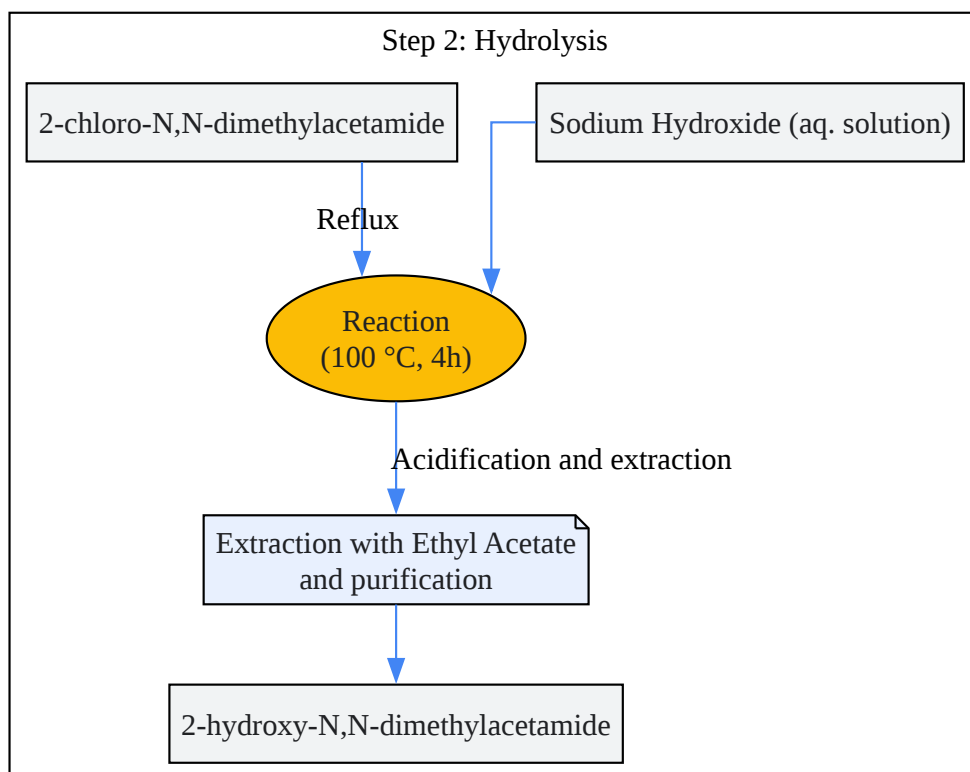
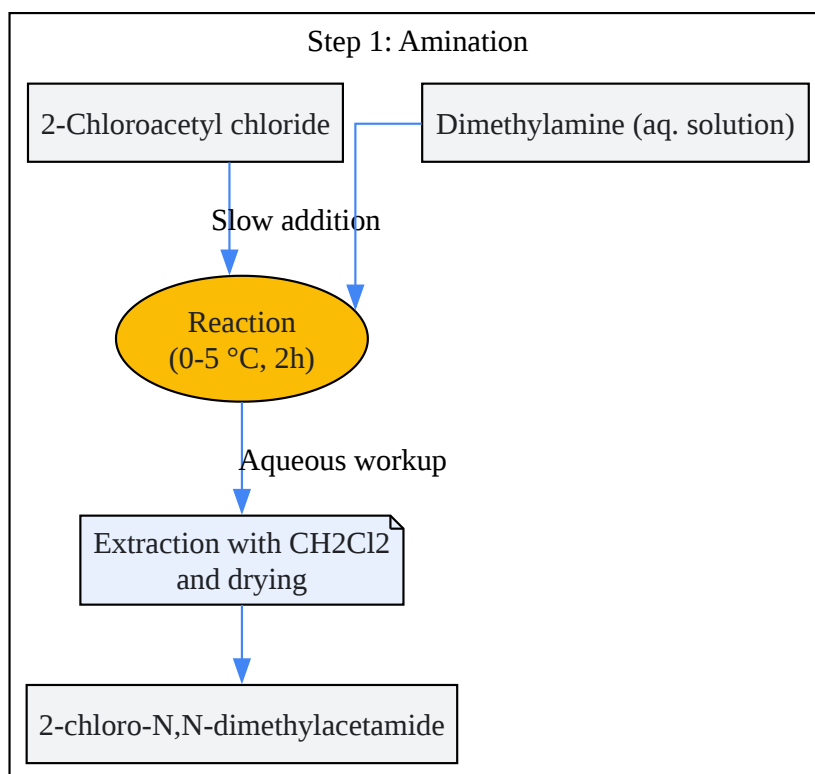
- **Metal Ion Extraction:** The presence of both a hard oxygen donor (hydroxyl group) and a softer amide oxygen allows for the chelation of metal ions. This makes it a potential extractant for trivalent actinides and lanthanides from acidic media, which is critical in nuclear waste reprocessing.[3]
- **Organic Synthesis:** The hydroxyl group can be further functionalized, for example, through esterification or etherification, to generate more complex molecules. The amide functionality is generally stable but can be hydrolyzed under acidic conditions.
- **Precursor for Biologically Active Molecules:** The acetamide backbone is a common feature in many pharmaceutical compounds. The hydroxyl group provides a handle for introducing pharmacophores or modifying the pharmacokinetic properties of a lead compound.

Experimental Protocols

Protocol 1: Synthesis of 2-hydroxy-N,N-dimethylacetamide

This protocol describes a plausible two-step synthesis of **2-hydroxy-N,N-dimethylacetamide** starting from 2-chloroacetyl chloride and dimethylamine, followed by hydrolysis.

Workflow Diagram:



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Caption: Synthetic workflow for **2-hydroxy-N,N-dimethylacetamide**.

Materials:

- 2-Chloroacetyl chloride
- 40% Aqueous dimethylamine solution
- Sodium hydroxide
- Hydrochloric acid
- Dichloromethane (CH₂Cl₂)
- Ethyl acetate
- Anhydrous magnesium sulfate
- Deionized water

Equipment:

- Round-bottom flasks
- Dropping funnel
- Magnetic stirrer with heating mantle
- Reflux condenser
- Separatory funnel
- Rotary evaporator
- Standard glassware

Procedure:

Step 1: Synthesis of 2-chloro-N,N-dimethylacetamide

- In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a thermometer, place 100 mL of a 40% aqueous solution of dimethylamine.
- Cool the flask to 0-5 °C in an ice bath.
- Slowly add 0.5 moles of 2-chloroacetyl chloride to the dimethylamine solution via the dropping funnel over a period of 1 hour, ensuring the temperature does not exceed 10 °C.
- After the addition is complete, continue stirring at room temperature for an additional 2 hours.
- Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
- Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
- Remove the solvent under reduced pressure using a rotary evaporator to obtain 2-chloro-N,N-dimethylacetamide as a crude product.

Step 2: Synthesis of **2-hydroxy-N,N-dimethylacetamide**

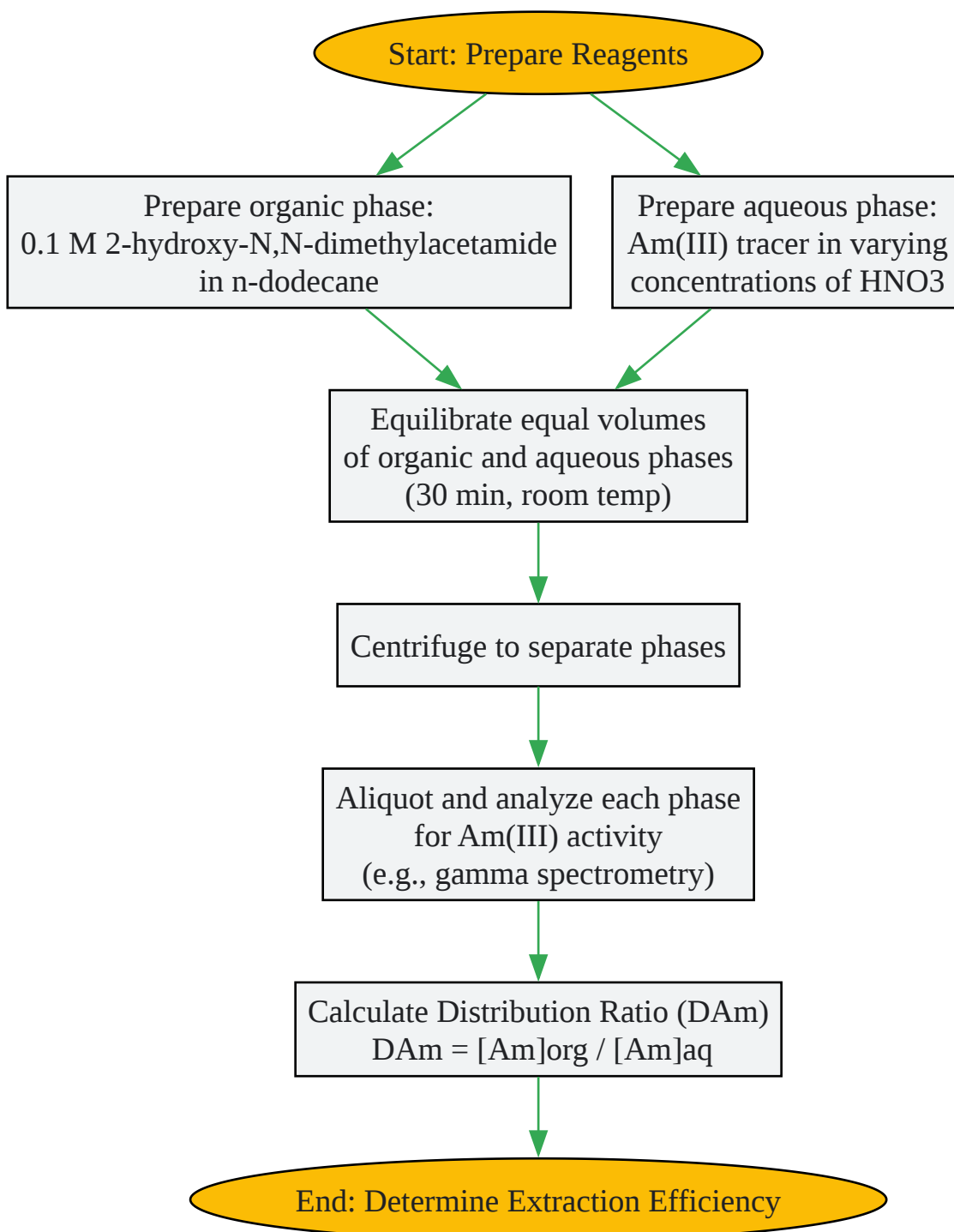
- In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the crude 2-chloro-N,N-dimethylacetamide in 100 mL of a 2 M aqueous sodium hydroxide solution.
- Heat the mixture to reflux (approximately 100 °C) and maintain for 4 hours.
- Monitor the reaction progress by thin-layer chromatography.
- After completion, cool the reaction mixture to room temperature and carefully neutralize with concentrated hydrochloric acid to pH 7.
- Extract the aqueous layer with ethyl acetate (4 x 50 mL).
- Combine the organic extracts, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.

- The crude product can be purified by recrystallization or column chromatography to yield pure **2-hydroxy-N,N-dimethylacetamide**.

Protocol 2: Application in Americium(III) Extraction from Nitric Acid Medium

This protocol is adapted from studies on N,N-dialkyl-2-hydroxyacetamides and outlines a procedure for evaluating the efficiency of **2-hydroxy-N,N-dimethylacetamide** as an extractant for Am(III).[\[3\]](#)

Logical Workflow:



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Caption: Workflow for Am(III) extraction experiment.

Materials:

- **2-hydroxy-N,N-dimethylacetamide**
- n-dodecane
- Nitric acid (various concentrations, e.g., 1-6 M)
- Americium(III) tracer solution (e.g., ^{241}Am)
- Scintillation cocktail (if using liquid scintillation counting)

Equipment:

- Vortex mixer
- Centrifuge
- Pipettes
- Vials
- Gamma spectrometer or liquid scintillation counter

Procedure:

- **Preparation of the Organic Phase:** Prepare a 0.1 M solution of **2-hydroxy-N,N-dimethylacetamide** in n-dodecane.
- **Preparation of the Aqueous Phase:** Prepare a series of aqueous solutions with varying nitric acid concentrations (e.g., 1, 2, 3, 4, 5, and 6 M). Spike each solution with a known amount of Am(III) tracer.
- **Extraction:**
 - In a centrifuge tube, add 1 mL of the organic phase and 1 mL of one of the aqueous phase preparations.
 - Vortex the mixture vigorously for 30 minutes to ensure thorough mixing and equilibration.
 - Centrifuge the mixture at 3000 rpm for 10 minutes to achieve complete phase separation.

- Analysis:
 - Carefully take a known volume (e.g., 0.5 mL) from both the organic and aqueous phases.
 - Measure the radioactivity of the Am(III) tracer in each aliquot using a suitable detector (e.g., gamma spectrometer).
- Data Analysis:
 - Calculate the distribution ratio (DAm) for each nitric acid concentration using the formula:
$$D_{Am} = (\text{Counts per minute in the organic phase}) / (\text{Counts per minute in the aqueous phase})$$
 - Plot DAm as a function of nitric acid concentration to determine the extraction efficiency.

Expected Results and Data Presentation:

The distribution ratio of Am(III) is expected to increase with increasing nitric acid concentration. The quantitative data should be summarized in a table for clear comparison.

Nitric Acid Concentration (M)	DAm (0.1 M 2-hydroxy-N,N-dimethylacetamide)
1	Hypothetical Value
2	Hypothetical Value
3	Hypothetical Value
4	Hypothetical Value
5	Hypothetical Value
6	Hypothetical Value

Note: The values in the table are placeholders and would be determined experimentally.

Safety Precautions

- **2-hydroxy-N,N-dimethylacetamide** is classified as acutely toxic if swallowed.[2] Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
- Work in a well-ventilated fume hood, especially when handling volatile reagents like 2-chloroacetyl chloride and dichloromethane.
- Americium(III) is a radioactive material and should only be handled in a licensed radiological laboratory with appropriate shielding and safety protocols.

Conclusion

2-hydroxy-N,N-dimethylacetamide is a compound with significant potential in synthetic and coordination chemistry. The provided protocols offer a starting point for its synthesis and exploration in applications such as radionuclide separation. Further research is warranted to fully characterize its properties and expand its utility in various scientific and industrial fields.

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